Nociceptin

Descripción general

Descripción

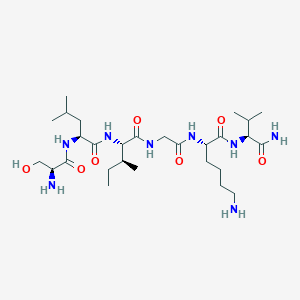

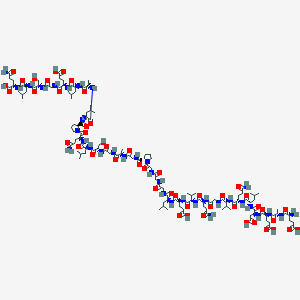

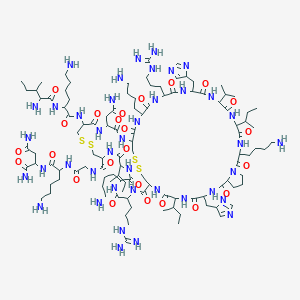

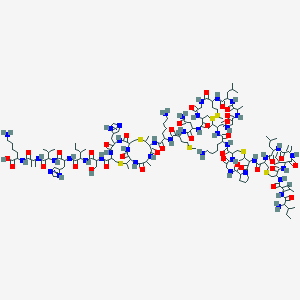

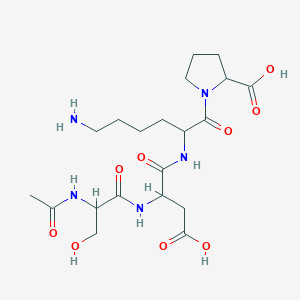

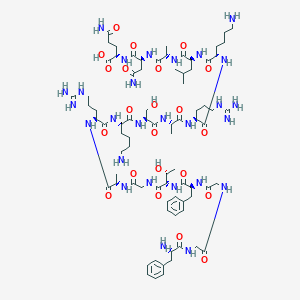

Nociceptin, también conocida como orphanin FQ, es un neuropéptido de 17 aminoácidos que actúa como el ligando endógeno para el receptor de this compound (NOP). Está relacionado con el ligando del receptor opioide kappa, dinorfina A, pero no actúa en los receptores opioides clásicos (receptores opioides mu, kappa y delta). La this compound está ampliamente distribuida en el sistema nervioso central, incluido el hipotálamo, el tronco encefálico y el prosencéfalo, así como en los cuernos ventral y dorsal de la médula espinal .

Mecanismo De Acción

Nociceptin ejerce sus efectos al unirse al receptor de this compound (NOP), un receptor acoplado a proteína G (GPCR). Al unirse, el receptor sufre un cambio conformacional que activa las vías de señalización intracelular. Las principales vías implicadas incluyen la inhibición de la adenilato ciclasa, lo que lleva a una disminución de los niveles de monofosfato de adenosina cíclico (cAMP), y la activación de los canales de potasio rectificadores hacia adentro, lo que da como resultado una hiperpolarización de la membrana celular. Estas acciones finalmente modulan la liberación de neurotransmisores y la excitabilidad neuronal .

Análisis Bioquímico

Biochemical Properties

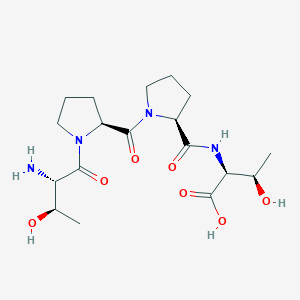

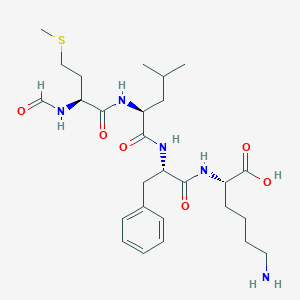

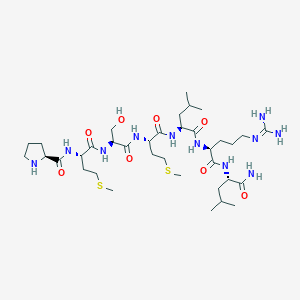

Nociceptin interacts with various enzymes, proteins, and other biomolecules. It activates the NOP receptor, leading to G protein-dependent regulation of Cav2.2 (N-type) voltage-gated calcium channels (VGCCs) . This typically causes a reduction in calcium currents, triggering changes in presynaptic calcium levels and thus neurotransmission . The N-terminal tetrapeptide Phe-Gly-Gly-Phe represents the active site of the molecule that activates the NOP receptor .

Cellular Effects

This compound has a broad spectrum of activity and can influence various types of cells and cellular processes. It is involved in the regulation of emotions, reward, pain sensitivity, stress responsiveness, sexual behavior, and aggression . It also suppresses dopamine, a chemical largely associated with motivation . Furthermore, it has been shown to reduce the severity of manifestations of defensive behavior, suggesting its involvement in adaptation to unavoidable stress .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It leads to G protein-dependent regulation of Cav2.2 (N-type) voltage-gated calcium channels (VGCCs), typically causing a reduction in calcium currents . This triggers changes in presynaptic calcium levels and thus neurotransmission . It also physically interacts with the immature NgR1 protein, enhancing the O-linked glycosylation and surface expression of NgR1 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in a rat model of PTSD, paw withdrawal thresholds (PWT) to von Frey and paw withdrawal latencies (PWL) to radiant heat stimuli dramatically decreased as early as 7 days after initiation of single-prolonged stress (SPS) and lasted the length of the study, 28 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rodent models of chronic pain, such as carrageenan- and complete Freund’s adjuvant-induced inflammatory pain and chronic constriction injury, or spinal nerve ligation-induced neuropathic pain, intrathecal this compound potently produced efficacious antihyperalgesic and antiallodynic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits adenylate cyclase, hence reducing intracellular cAMP, increases inwardly rectifying K+ channels conductance, and closes Cav2.2 N-type channels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is widely expressed across multiple brain regions, the dorsal horn of the spinal cord, and the dorsal root ganglia . This widespread expression pattern results in the alteration of numerous neurophysiological features .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It is known that this compound and its receptor NOPr are present at the cell surface

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

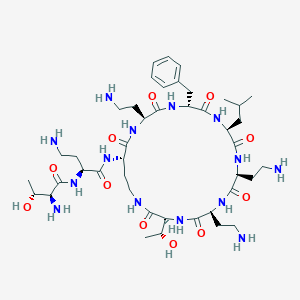

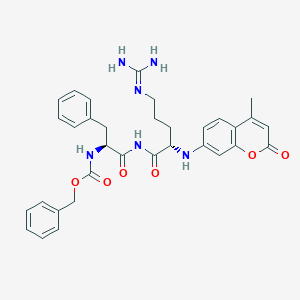

Nociceptin se sintetiza mediante síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. Las condiciones de reacción suelen incluir el uso de reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y OxymaPure, y la desprotección de aminoácidos utilizando ácido trifluoroacético (TFA). El producto final se escinde de la resina y se purifica mediante cromatografía líquida de alta resolución (HPLC) .

Métodos de producción industrial

La producción industrial de this compound sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Se utilizan sintetizadores de péptidos automatizados para aumentar la eficiencia y la consistencia. El uso de sistemas HPLC a gran escala garantiza la pureza del producto final. El proceso industrial también implica medidas rigurosas de control de calidad para garantizar que el péptido cumpla con las especificaciones requeridas .

Análisis De Reacciones Químicas

Tipos de reacciones

Nociceptin sufre varias reacciones químicas, incluyendo:

Oxidación: this compound puede ser oxidada por especies reactivas de oxígeno, lo que lleva a la formación de puentes disulfuro entre residuos de cisteína.

Reducción: Los puentes disulfuro formados durante la oxidación se pueden reducir de nuevo a grupos tiol libres utilizando agentes reductores como el ditiotreitol (DTT).

Sustitución: this compound puede sufrir reacciones de sustitución en las que aminoácidos específicos se sustituyen por otros aminoácidos para estudiar las relaciones estructura-actividad.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno (H2O2) u otras especies reactivas de oxígeno.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Derivados de aminoácidos y reactivos de acoplamiento como DIC y OxymaPure.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen this compound oxidada con puentes disulfuro, this compound reducida con grupos tiol libres y variantes de this compound sustituidas con secuencias de aminoácidos alteradas .

Aplicaciones Científicas De Investigación

Nociceptin tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como péptido modelo para estudiar la síntesis, el plegamiento y las relaciones estructura-actividad de los péptidos.

Biología: Se investiga su papel en la modulación del dolor, el estrés y las respuestas emocionales. También se estudia su efecto en el aprendizaje y la memoria.

Medicina: Se explora como posible diana terapéutica para el control del dolor, la ansiedad, la depresión y la adicción. Se están desarrollando agonistas y antagonistas del receptor de this compound como posibles fármacos.

Industria: Se utiliza en el desarrollo de herramientas de diagnóstico y ensayos para estudiar la función del receptor de this compound y su papel en diversos procesos fisiológicos

Comparación Con Compuestos Similares

Nociceptin es única en comparación con otros péptidos opioides debido a su receptor distinto y su falta de actividad en los receptores opioides clásicos. Compuestos similares incluyen:

Dinorfina A: Se une a los receptores opioides kappa y tiene propiedades analgésicas.

Endorfinas: Se unen a los receptores opioides mu y participan en el alivio del dolor y la euforia.

Encefalinas: Se unen a los receptores opioides delta y juegan un papel en la modulación del dolor y la respuesta inmunitaria.

La capacidad de la this compound para actuar como péptido opioide y antiopioide, junto con su receptor específico, la convierte en una diana única para el desarrollo terapéutico .

Propiedades

IUPAC Name |

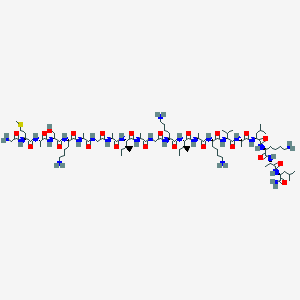

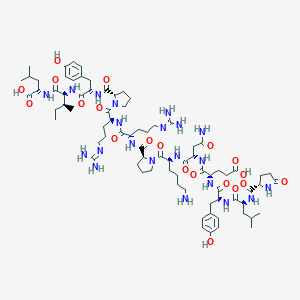

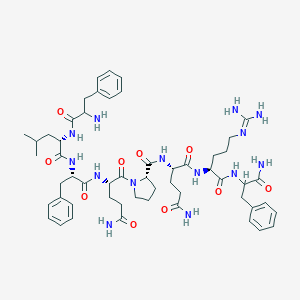

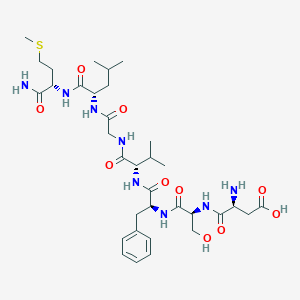

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C79H129N27O22/c1-41(2)33-54(72(122)95-44(5)66(116)103-56(36-59(84)110)73(123)102-53(77(127)128)27-28-58(83)109)104-70(120)49(23-13-15-29-80)100-69(119)52(26-18-32-90-79(87)88)99-65(115)43(4)96-75(125)57(40-107)105-71(121)50(24-14-16-30-81)101-68(118)51(25-17-31-89-78(85)86)98-64(114)42(3)94-61(112)39-93-76(126)63(45(6)108)106-74(124)55(35-47-21-11-8-12-22-47)97-62(113)38-91-60(111)37-92-67(117)48(82)34-46-19-9-7-10-20-46/h7-12,19-22,41-45,48-57,63,107-108H,13-18,23-40,80-82H2,1-6H3,(H2,83,109)(H2,84,110)(H,91,111)(H,92,117)(H,93,126)(H,94,112)(H,95,122)(H,96,125)(H,97,113)(H,98,114)(H,99,115)(H,100,119)(H,101,118)(H,102,123)(H,103,116)(H,104,120)(H,105,121)(H,106,124)(H,127,128)(H4,85,86,89)(H4,87,88,90)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULGYDLMFSFVBL-SMFNREODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C79H129N27O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168933 | |

| Record name | Nociceptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1809.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170713-75-4 | |

| Record name | Nociceptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170713754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nociceptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOCICEPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AYI9N34FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.